molecular formula C9H9NO3 B1361150 Methyl 4-carbamoylbenzoate CAS No. 6757-31-9

Methyl 4-carbamoylbenzoate

Cat. No. B1361150
Key on ui cas rn: 6757-31-9
M. Wt: 179.17 g/mol
InChI Key: BAXOYLCGOYSPJH-UHFFFAOYSA-N
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Patent
US07842696B2

Procedure details

LiOH (26 mg, 0.6 mmol) was added to a stirred solution of terephthalamic acid methyl ester (73 mg, 0.41 mmol) in THF:MeOH:water mixture (3:1:1, 1 mL) and the resulting mixture was stirred at room temperature overnight. The THF and MeOH were then evaporated and the resulting residue was acidified to pH 2 using 10% citric acid solution. The product was extracted using EtOAc. The organic layer was washed with saturated brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford 30 mg (53.6% yield) of terephthalamic acid. LCMS Purity: 92.2%.
Name
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
53.6%

Identifiers

REACTION_CXSMILES
[Li+].[OH-].C[O:4][C:5](=[O:15])[C:6]1[CH:14]=[CH:13][C:9]([C:10]([NH2:12])=[O:11])=[CH:8][CH:7]=1.CO.O>C1COCC1>[C:5]([OH:15])(=[O:4])[C:6]1[CH:14]=[CH:13][C:9]([C:10]([NH2:12])=[O:11])=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
26 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
73 mg
Type
reactant
Smiles
COC(C1=CC=C(C(=O)N)C=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
1 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The THF and MeOH were then evaporated
EXTRACTION
Type
EXTRACTION
Details
The product was extracted
WASH
Type
WASH
Details
The organic layer was washed with saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)N)C=C1)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 53.6%
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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